molecular formula C12H18FN3S B6143555 3-amino-3-tert-butyl-1-[(4-fluorophenyl)methyl]thiourea CAS No. 721418-90-2

3-amino-3-tert-butyl-1-[(4-fluorophenyl)methyl]thiourea

Cat. No.: B6143555
CAS No.: 721418-90-2
M. Wt: 255.36 g/mol
InChI Key: SINLBLMPWLCJTL-UHFFFAOYSA-N
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Description

3-amino-3-tert-butyl-1-[(4-fluorophenyl)methyl]thiourea is an organic compound with the molecular formula C12H18FN3S It is characterized by the presence of a tert-butyl group, an amino group, and a fluorophenyl group attached to a thiourea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-tert-butyl-1-[(4-fluorophenyl)methyl]thiourea typically involves the reaction of tert-butyl isocyanate with 4-fluorobenzylamine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-amino-3-tert-butyl-1-[(4-fluorophenyl)methyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the fluorophenyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles; reactions are conducted under mild to moderate conditions depending on the desired product.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted thiourea derivatives

Scientific Research Applications

3-amino-3-tert-butyl-1-[(4-fluorophenyl)methyl]thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-amino-3-tert-butyl-1-[(4-fluorophenyl)methyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-3-tert-butyl-1-[(4-chlorophenyl)methyl]thiourea
  • 3-amino-3-tert-butyl-1-[(4-bromophenyl)methyl]thiourea
  • 3-amino-3-tert-butyl-1-[(4-methylphenyl)methyl]thiourea

Uniqueness

3-amino-3-tert-butyl-1-[(4-fluorophenyl)methyl]thiourea is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

1-amino-1-tert-butyl-3-[(4-fluorophenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3S/c1-12(2,3)16(14)11(17)15-8-9-4-6-10(13)7-5-9/h4-7H,8,14H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINLBLMPWLCJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C(=S)NCC1=CC=C(C=C1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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